
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride, also known as 3-APM, is a synthetic compound with a wide range of applications in the scientific field. It is an important intermediate in the synthesis of many pharmaceuticals, and has been studied extensively for its potential as a therapeutic agent. 3-APM has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3-APM has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学研究应用
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various hormones on the body. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been used in laboratory experiments to study the effects of various compounds on cell cultures.
作用机制
The exact mechanism of action of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is not yet fully understood. However, it is believed to act on several pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to inhibit the activity of several other enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK). Finally, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride have been studied extensively. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body. Finally, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to inhibit the activity of several enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK).
实验室实验的优点和局限性
The use of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in large quantities. Second, it is a relatively stable compound and can be stored without significant degradation. Third, it is relatively non-toxic and has a low potential for causing adverse side effects. Finally, it is relatively inexpensive and can be purchased in bulk.
The main limitation of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is that its exact mechanism of action is still not fully understood. In addition, it is not yet known whether 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is safe for long-term use in humans. Finally, because 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a synthetic compound, its effects may vary depending on the particular formulation used.
未来方向
The potential future directions for 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the safety and efficacy of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride in humans. Finally, further research is needed to explore the potential of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride as a therapeutic agent, as well as its potential as a biomarker for various diseases.
合成方法
The synthesis of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a three-step process involving the reaction of 3-aminophenol with methyl formate and hydrochloric acid, followed by the reaction of the resulting product with hydrazine and hydrochloric acid. The first step involves the reaction of 3-aminophenol with methyl formate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 2-methyl-3-aminophenyl formate. In the second step, the intermediate product is reacted with hydrazine and hydrochloric acid to yield 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride hydrochloride. Finally, the hydrochloride salt is removed by precipitation and the 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is isolated in pure form.
属性
IUPAC Name |
2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSMCHCBCQKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride | |
CAS RN |
292151-88-3 |
Source


|
| Record name | 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
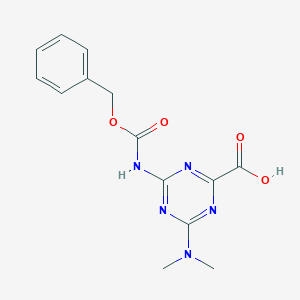
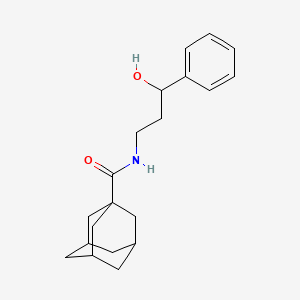


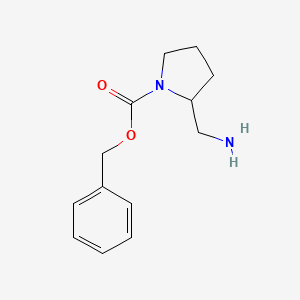
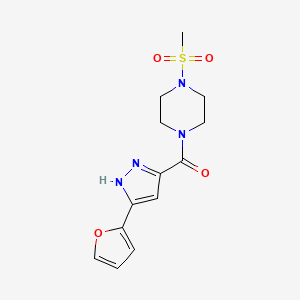


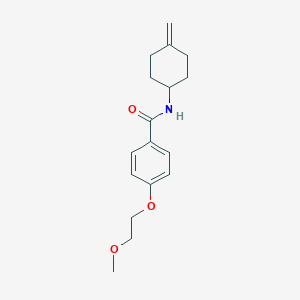
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
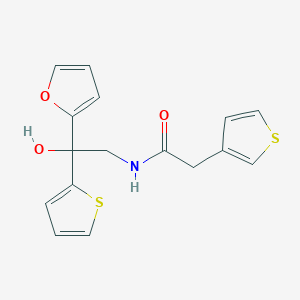
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
